6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
6-(1-Adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a notable compound in the realm of organic chemistry, admired for its multifaceted applications in both scientific research and industrial processes. Its structure consists of a unique arrangement of adamantyl, difluoromethyl, fluorophenyl, and pyrazolopyridine groups, contributing to its distinctive chemical properties.
Properties
IUPAC Name |
6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3/c1-13-21-17(22(26)27)9-20(24-10-14-6-15(11-24)8-16(7-14)12-24)28-23(21)30(29-13)19-5-3-2-4-18(19)25/h2-5,9,14-16,22H,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXNPDOXWQWFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process, often initiated by the condensation of pyrazole derivatives with suitable fluorinated precursors. Key steps include:
Formation of the Pyrazolo[3,4-b]pyridine Core: : This step involves cyclization reactions under controlled temperatures and the presence of catalysts to ensure a high yield.
Introduction of Adamantyl Group: : Adamantyl chloride reacts with the intermediate compound in the presence of a strong base like sodium hydride.
Incorporation of Difluoromethyl and Fluorophenyl Groups: : The final steps include selective fluorination reactions using reagents such as diethylaminosulfur trifluoride.
Industrial Production Methods
On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automation are employed to enhance the scalability of the reaction processes. High-throughput screening aids in identifying the optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
6-(1-Adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions:
Oxidation: : Can be oxidized using agents like m-chloroperoxybenzoic acid.
Reduction: : Reacts with reducing agents such as lithium aluminium hydride.
Substitution: : Undergoes nucleophilic substitution with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane at low temperatures.
Reduction: : Lithium aluminium hydride in ether solvents.
Substitution: : Sodium azide in dimethylformamide.
Major Products Formed from These Reactions
Oxidation: : Corresponding ketones and aldehydes.
Reduction: : Alcohols and amines.
Substitution: : Various azide derivatives.
Scientific Research Applications
6-(1-Adamantyl)-4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : Studies on enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic agent in drug design.
Industry: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound largely depends on its ability to interact with molecular targets through various pathways:
Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.
Receptor Binding: : Interacts with specific receptors to modulate biological responses.
Comparison with Similar Compounds
Conclusion
This compound is a compound of substantial interest in scientific research due to its unique chemical structure and versatile applications. Whether in the synthesis of complex molecules, biological studies, medicinal chemistry, or industrial applications, its diverse reactivity and interaction mechanisms make it a compound worth studying.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
